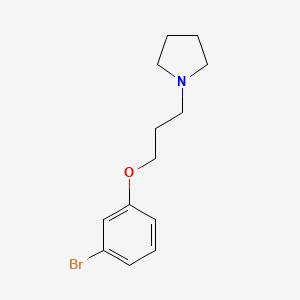

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(3-Bromophenoxy)propyl)pyrrolidine is an organic compound with the molecular formula C13H18BrNO It is characterized by a pyrrolidine ring attached to a propyl chain, which is further connected to a bromophenoxy group

Métodos De Preparación

The synthesis of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromophenol and 1-bromopropane.

Formation of 3-(3-Bromophenoxy)propane: 3-bromophenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 3-(3-bromophenoxy)propane.

Nucleophilic Substitution: The 3-(3-bromophenoxy)propane is then reacted with pyrrolidine under nucleophilic substitution conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-(3-(3-Bromophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of the corresponding phenoxypropylpyrrolidine.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Aplicaciones Científicas De Investigación

1-(3-(3-Bromophenoxy)propyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the interaction of pyrrolidine derivatives with biological targets such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The bromophenoxy group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparación Con Compuestos Similares

1-(3-(3-Bromophenoxy)propyl)pyrrolidine can be compared with other similar compounds, such as:

1-(3-(3-Chlorophenoxy)propyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.

1-(3-(3-Fluorophenoxy)propyl)pyrrolidine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

1-(3-(3-Methylphenoxy)propyl)pyrrolidine: The methyl group can alter the compound’s steric and electronic properties, impacting its biological activity.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and influence the compound’s overall reactivity and binding characteristics.

Actividad Biológica

1-(3-(3-Bromophenoxy)propyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18BrNO

- IUPAC Name : this compound

- Molecular Weight : 284.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on neurotransmitter systems and potential antibacterial properties.

Pharmacological Properties

- Neurotransmitter Modulation :

- The compound has shown potential in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation may suggest applications in treating mood disorders or neurodegenerative diseases.

- Antibacterial Activity :

- Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial properties against resistant strains of bacteria. The presence of the bromophenoxy group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission or bacterial metabolism.

- Receptor Interaction : Potential interactions with serotonin receptors have been noted, which could explain its effects on mood regulation.

- Enzyme Inhibition : The compound may inhibit certain bacterial enzymes, leading to disrupted metabolic processes in pathogenic bacteria.

Study 1: Neurotransmitter Modulation

A study published in Nature explored the effects of pyrrolidine derivatives on neurotransmitter systems. It was found that compounds similar to this compound significantly modulated dopamine receptor activity, suggesting potential therapeutic applications in psychopharmacology .

Study 2: Antibacterial Activity

Research conducted on a series of pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents like the bromophenoxy group in enhancing membrane permeability and thus antibacterial efficacy .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWKHSLVXWKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.